Home > Products > Screening Compounds P116114 > 4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide
4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide - 923249-08-5

4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide

Catalog Number: EVT-3304188
CAS Number: 923249-08-5
Molecular Formula: C13H9FN4OS2
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide []

  • Compound Description: This compound was synthesized and demonstrated 1.5-fold higher antioxidant activity compared to butylated hydroxytoluene in a Ferric Reducing Antioxidant Power assay. []

2. Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate []

  • Compound Description: This compound, abbreviated as phpy2NS, acts as a ligand in complexes with Group 12 elements (Zn, Cd, Hg). It plays a crucial role in the formation of supramolecular assemblies through hydrogen bonding and coordination with metal ions. []

3. N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives []

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial and antituberculosis activities. []

4. 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine []

  • Compound Description: The crystal structure of this compound has been studied, revealing a nearly planar 1,2,4-triazole ring. []

5. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

  • Compound Description: This compound's crystal structure shows the central 1,2,4-triazole ring forming dihedral angles with its substituents, including a chlorophenyl ring. Intermolecular hydrogen bonding patterns within the crystal structure have also been characterized. []

6. N-[4-(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide derivatives []

  • Compound Description: This series of 1,2,4-triazole-3-thiols includes seven novel compounds. Some demonstrated moderate antiproliferative activity against HEp-2 and BxPC-3 cell lines, while others displayed antifungal properties. Antioxidant activity was also observed within this group. []

7. 4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate []

  • Compound Description: The crystal structure of this sydnone compound highlights the planar nature of its constituent rings and their spatial relationships. Intermolecular hydrogen bonding patterns, crucial for crystal packing, are also described. []

8. Ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate []

  • Compound Description: The crystal structure of this compound shows a twist between the 1,2,4-triazole ring and the quinoline moiety. Weak hydrogen bonding interactions contribute to the crystal packing. []

9. 4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione []

  • Compound Description: This compound exists in two polymorphic forms - monoclinic and orthorhombic - exhibiting conformational polymorphism. The crystal structures of both polymorphs and their intermolecular interactions are discussed. []

10. N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives []

  • Compound Description: These derivatives were synthesized and screened for antimicrobial, antioxidant, and anti-inflammatory activities. The presence of electron-withdrawing groups on the phenyl ring was found to enhance biological activity. []

11. 1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

  • Compound Description: The crystal structure of this compound reveals the formation of centrosymmetric dimers through hydrogen bonding. These dimers interact further to create a complex three-dimensional network. []

12. 2-{[5-(4-Chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide []

  • Compound Description: The crystal structure of this molecule, described as having an 'extended' conformation, reveals the spatial arrangement of the triazole ring and its substituents. Intermolecular hydrogen bonds contribute to the formation of dimers and tape structures within the crystal. []

13. N′-Benzylidene-2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide hemihydrate []

  • Compound Description: This compound crystallizes with three independent molecules in the asymmetric unit and two water molecules. The conformations of the substituents on the pyrazole ring vary among the three organic molecules. A network of hydrogen bonds contributes to the crystal's three-dimensional structure. []

14. Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate []

  • Compound Description: The crystal structure of this compound shows the coplanarity of its six-membered rings and the angle between the triazole ring and the sulfur heterocycle. Intermolecular hydrogen bonds play a role in the crystal packing. []

15. 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamide derivatives []

  • Compound Description: This series of pyrolin derivatives was synthesized and assessed for anti-exudative activity. A significant portion of the compounds exhibited anti-exudative properties, with some surpassing the reference drug diclofenac sodium in effectiveness. []

16. 7-Fluoro-2-(prop-2-en-1-ylsulfanyl)-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one []

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, differing in the orientations of their triazole and allylsulfanyl groups. Hydrogen bonding interactions contribute to the crystal packing. []

17. 1,1-dimethyl-3-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]thiourea []

  • Compound Description: This compound, synthesized and structurally characterized, displayed moderate antibacterial activity and notable antioxidant properties comparable to trolox. []

18. Metal-free, Zinc(II), and Lead(II) Phthalocyanines Containing 1,2,4-Triazole Groups []

  • Compound Description: These phthalocyanines incorporate 1,2,4-triazole groups linked via sulfur bridges. These compounds were synthesized and characterized, with their photophysical and photochemical properties investigated for potential use as photosensitizers in photodynamic therapy. []

19. 3-[(pyridin-4-ylmethyl)sulfanyl]-5-(quinolin-2-yl)-4H-1,2,4-triazol-4-amine (L) []

  • Compound Description: This semi-rigid ligand (L) was utilized to generate two novel bimetallic macrocyclic complexes with nickel(II) and zinc(II) nitrates. These complexes exhibited interesting structural features and supramolecular architectures due to the ligand's geometry and coordination capabilities. []

**20. {}n (1), {}n (2), {}n (3), and {}n (4) - Triazole-decorated Silver(I)-Based Cationic Metal-Organic Frameworks ** []

  • Compound Description: These four silver(I)-based cationic metal-organic frameworks (MOFs) were synthesized using triazole-containing ligands. These MOFs showed promising results for dye adsorption and oxoanion removal from water. []

21. 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) []

  • Compound Description: This compound, a GPR17 agonist, was studied in combination with a phenolic compound and temozolomide (TMZ) for potential glioblastoma therapy. The combination demonstrated synergistic effects in inhibiting glioblastoma cell proliferation, migration, and invasion. []

22. 7-chloro-1-ethyl-6-fluoro-4-oxo-N'-(arylcarbonothioyl)-1,4-dihydroquinoline-3-carbohydrazides, 7-chloro-1-ethyl-6-fluoro-3-(5-mercapto-4-aryl-4H-1,2,4-triazol-3-yl)quinolin-4-ones, 7-chloro-1-ethyl-6-fluoro-3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)quinolin-4(1H)-ones, and 7-chloro-1-ethyl-6-fluoro-3-(5-(arylamino)-1,3,4-oxadiazol-2-yl)quinolin-4(1H)-ones []

  • Compound Description: These series of quinolone derivatives fused with various heterocycles were synthesized and evaluated for their antibacterial activity. The study highlighted the impact of electron-withdrawing and electron-donating groups on the antibacterial efficacy of the compounds. []

23. 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451) []

  • Compound Description: NTB451 was identified as a potent inhibitor of necroptosis, a form of programmed cell death. It acts by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and disrupting the formation of the RIPK1-RIPK3 complex. []

24. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) []

  • Compound Description: R-VK4-40 and R-VK4-116 are two newly developed dopamine D3 receptor antagonists that show potential for treating opioid and cocaine use disorders. Importantly, they do not appear to have adverse cardiovascular effects, unlike some earlier D3 antagonists. []
  • Compound Description: AZD9272 and AZD2066 are mGluR5 antagonists that have been clinically studied for analgesia. They produce discriminative stimulus effects in rats distinct from those of drugs like cocaine and PCP, indicating a unique pharmacological profile. []

26. 2-[[(3- Phenyl/substituted Phenyl-sulfanyl]-N-hydroxyacetamide derivatives []

  • Compound Description: This series of novel hydroxyacetamide derivatives were designed as potential histone deacetylase inhibitors (HDACIs). Several compounds demonstrated potent HDAC inhibitory activity and exhibited promising anticancer activity against the MCF-7 breast cancer cell line. []

27. N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide []

  • Compound Description: This compound was identified as a potent HIV-1 reverse transcriptase inhibitor (NNRTI). It exhibits good inhibitory activity and acceptable aqueous solubility, making it a promising lead compound for developing new water-soluble triazole NNRTIs. []

28. N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} (macrocycle 1), N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐thiadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐thiadiazol‐2‐yl)amino]acetamide} (macrocycle 2), and S,S′‐[benzene‐1,3‐diylbis(4H‐1,2,4‐triazole‐5,3‐diyl)]bis{[(5‐benzene‐1,3‐diyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]ethanethioate} (macrocycle 3) []

  • Compound Description: This series of tetra-aza macrocycles, containing oxadiazole, thiadiazole, and triazole rings, were synthesized and evaluated for their antibacterial and antioxidant activities. They showed significant inhibitory activity against various bacterial strains and demonstrated antioxidant effects comparable to standard antioxidants. []

29. N-{4-((4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl)-1,3-thiazol-2-yl}-2-substituted amide derivatives []

  • Compound Description: These triazole derivatives were synthesized using microwave-assisted techniques and screened for their antimicrobial and antitubercular activities. Several derivatives showed promising antibacterial activity compared to standard drugs and displayed notable activity against Mycobacterium tuberculosis. []

30. Five-membered heterocyclic compounds as mGluR5 receptor antagonists []

  • Compound Description: This patent describes a vast array of five-membered heterocyclic compounds, including numerous 1,2,4-triazole derivatives, designed as mGluR5 receptor antagonists. These compounds are intended for therapeutic use in various neurological, psychiatric, and pain disorders. []

31. Pyrazole and triazole compounds as inhibitors of KSP []

  • Compound Description: This patent describes a series of pyrazole and triazole derivatives as potential kinesin spindle protein (KSP) inhibitors. KSP plays a critical role in cell division, making it an attractive target for anticancer therapies. The patent highlights the structural diversity within this class of compounds and their potential applications in oncology. []

32. 1-substituted-3, 5-dimethyl-4-((Substituted Phenyl) Diazenyl) Pyrazole Derivatives []

  • Compound Description: This study involves the synthesis and biological evaluation of novel pyrazole derivatives. Some of these compounds displayed potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation compared to standard drugs. Additionally, some showed moderate antimicrobial activity against various bacterial and fungal strains. []

Properties

CAS Number

923249-08-5

Product Name

4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide

IUPAC Name

4-fluoro-N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzamide

Molecular Formula

C13H9FN4OS2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C13H9FN4OS2/c14-9-5-3-8(4-6-9)12(19)17-18-11(15-16-13(18)20)10-2-1-7-21-10/h1-7H,(H,16,20)(H,17,19)

InChI Key

DWODKKNYLKUMHI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.